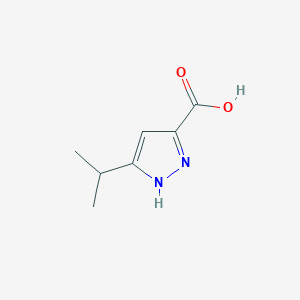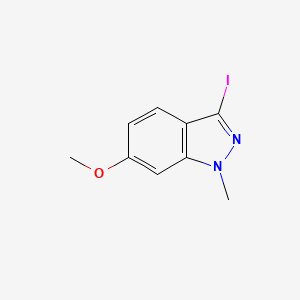
5-isopropyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
Pyrazole derivatives are significant due to their broad range of biological and chemical applications. These compounds have been extensively studied for their pharmacological properties and serve as key intermediates in organic synthesis. The interest in pyrazole and its derivatives, including "5-isopropyl-1H-pyrazole-3-carboxylic acid," stems from their diverse chemical reactivity and structural flexibility, enabling the synthesis of complex molecules with potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds, among other methods. For "5-isopropyl-1H-pyrazole-3-carboxylic acid," a specific synthetic route might involve the condensation of an appropriate isopropyl-substituted hydrazine with a suitable β-keto ester or β-diketone precursor. Advanced synthesis methods also include catalytic processes that offer better yields, selectivity, and environmental benefits (Cetin, 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "5-isopropyl-1H-pyrazole-3-carboxylic acid," is characterized by the presence of a five-membered ring containing two nitrogen atoms. The isopropyl group and carboxylic acid moiety attached to the pyrazole core significantly influence the compound's chemical reactivity and physical properties. Molecular structure analysis often involves computational methods and crystallography to determine the conformation and electronic distribution, which are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of a carboxylic acid group in "5-isopropyl-1H-pyrazole-3-carboxylic acid" introduces additional reactivity, enabling the formation of amides, esters, and other derivatives. These reactions expand the utility of pyrazole compounds in synthesizing biologically active molecules (Dar & Shamsuzzaman, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The synthesis of various derivatives of 1H-pyrazole-3-carboxylic acid, including methods for creating novel ligands and azides, has been extensively studied. Methods have been developed for synthesizing previously unknown N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids in high yields, which are significant for medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Structural and Spectral Investigations : The structural and spectral properties of 1H-pyrazole-3-carboxylic acid derivatives have been the focus of research. For instance, the structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has been explored, highlighting the potential for creating diverse molecular architectures (Cheng et al., 2017).
Applications in Medicinal Chemistry
Antibacterial Activity : Pyrazole-3-carboxylic acid derivatives have been evaluated for their antibacterial activities against various microorganisms. Studies have shown that these compounds can exhibit inhibitory effects on the growth of bacteria, suggesting potential applications in antibacterial therapies (Akbas et al., 2005).
Carbonic Anhydrase Inhibition : Derivatives of pyrazole carboxylic acid have been synthesized and studied for their inhibitory effects on carbonic anhydrase isoenzymes. This research provides insights into the development of new inhibitors with potential medicinal applications (Bülbül et al., 2008).
Catalysis and Complex Formation
- Metal Complex Catalysis : The potential of 1H-pyrazole-3-carboxylic acids in forming metal complexes useful in catalysis has been explored. This research underscores the significance of these compounds in developing new catalytic systems (Dalinger et al., 2020).
Propiedades
IUPAC Name |
5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWXKAHFWLSLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918863 | |
| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
92933-47-6 | |
| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)



![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)
![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)